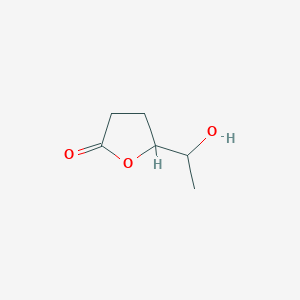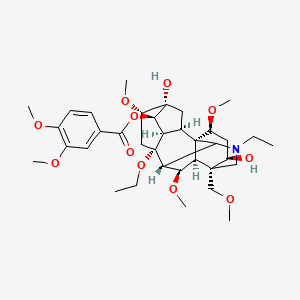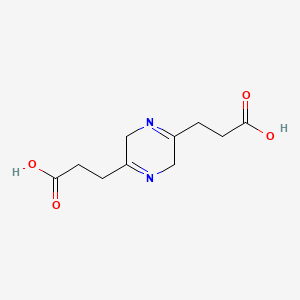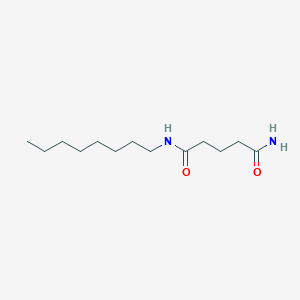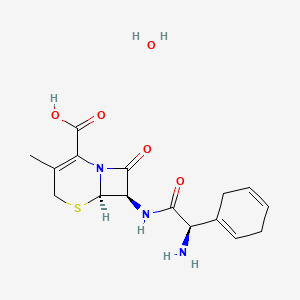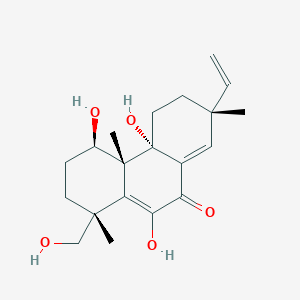
Libertellenone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Libertellenone C is a tricyclic diterpenoid. It has a role as a metabolite.
Applications De Recherche Scientifique
1. Anticancer Properties
Libertellenone C, as part of the broader category of libertellenones, has demonstrated significant promise in cancer research. For instance, libertellenone T, a related compound, has been found to induce apoptosis and autophagy in colorectal cancer cells through the ROS/JNK pathway, suggesting potential as a chemotherapeutic agent (Gamage et al., 2023). Additionally, libertellenone H, another variant, showed effective cytotoxicity on various cancer cells, specifically targeting the thioredoxin system in human pancreatic cancer cells (Zhang et al., 2021).
2. Anti-inflammatory Potential
Research has revealed the anti-inflammatory potential of libertellenone M, a compound closely related to libertellenone C. It was found effective in vitro and in vivo against inflammatory bowel diseases by inhibiting NLRP3 inflammasome activation and NF-κB nuclear translocation (Fan et al., 2020).
3. Role in Microbial Competition
Libertellenones A-D, which include libertellenone C, were discovered to have cytotoxic properties against human adenocarcinoma cell lines. These compounds were induced in a marine-derived fungus during microbial competition, highlighting a unique ecological interaction and potential pharmacological applications (Oh et al., 2005).
Propriétés
Nom du produit |
Libertellenone C |
|---|---|
Formule moléculaire |
C20H28O5 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(1R,4R,4aR,4bS,7R)-7-ethenyl-4,4b,10-trihydroxy-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,5,6-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O5/c1-5-17(2)8-9-20(25)12(10-17)14(23)15(24)16-18(3,11-21)7-6-13(22)19(16,20)4/h5,10,13,21-22,24-25H,1,6-9,11H2,2-4H3/t13-,17+,18+,19+,20-/m1/s1 |
Clé InChI |
YFSWTQQLSUEQBY-CNVPOBLBSA-N |
SMILES isomérique |
C[C@@]1(CC[C@]2(C(=C1)C(=O)C(=C3[C@@]2([C@@H](CC[C@@]3(C)CO)O)C)O)O)C=C |
SMILES canonique |
CC1(CCC2(C(=C1)C(=O)C(=C3C2(C(CCC3(C)CO)O)C)O)O)C=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(E)-[5,5-dimethyl-3-(2-methylprop-2-enyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]-3-methylthiourea](/img/structure/B1259383.png)
![Benz[5,1-b]isoquinoline-8,13-dione, 5,14-dihydro-9-[[hydroxy(phenylmethoxy)phosphinyl]oxy]-14-methyl-, monosodium salt](/img/structure/B1259385.png)

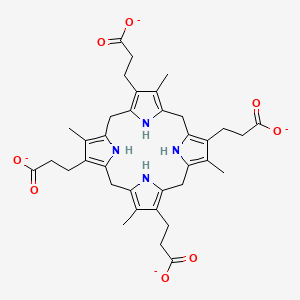
![N-[6-(DNCP-amino)hexanoyl]-beta-D-glucosamine](/img/structure/B1259389.png)
![8-methyl-7H-benzo[a]pyrene-7,8-diol](/img/structure/B1259390.png)

